molecular formula C19H8F12O2 B164437 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane CAS No. 134174-11-1

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane

Cat. No. B164437
CAS RN: 134174-11-1
M. Wt: 496.2 g/mol
InChI Key: JYIVNNKUQCLJQF-UHFFFAOYSA-N
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Description

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane, also known as BTFVOP, is a fluorinated compound that has been widely used in scientific research. It is a highly reactive molecule that has been used as a building block for the synthesis of various functional materials.

Scientific Research Applications

  • Polymer Synthesis and Properties : This compound has been used to synthesize semi-crystalline perfluorocyclobutyl (PFCB) polymers, exhibiting anomalous features for polymers containing the hexafluoroisopropylidene (6F) linkage. Such polymers show increased crystallinity and high melting temperatures, which could be significant for advanced material applications (Smith et al., 2004).

  • Material Characterization : The synthesis and characterization of fluorine-containing polybenzoxazole monomer from this compound have been studied. This research is important for understanding the properties and potential applications of fluorine-containing polymers (Fu Ju-sun, 2007).

  • Biradical Formation in Polymerization : Research has identified biradicals during the thermal polymerization of this compound. Understanding these biradicals is crucial for controlling the polymerization process and properties of the resulting polymers (Mifsud et al., 2007).

  • Development of Soluble Polyimides : The compound has been utilized in the synthesis of soluble polyimides with potential applications in various fields due to their low melt viscosity (Matvelashvili et al., 1995).

  • Kinetics of Polymerization : Studies on the polymerization kinetics of fluorinated arylene vinylene ether polymers derived from this compound provide insights into mechanistic pathways, crucial for material science applications (Buquoi et al., 2011).

  • Application in Fluorine-Containing Elastomers : The compound has been used in the synthesis of curing agents for fluorine-containing elastomers, demonstrating its versatility in polymer chemistry (Sonoi et al., 1998).

  • Development of Fluorine-Containing Polyamides : Research into the synthesis and characterization of fluorine-containing polyamides derived from this compound sheds light on their potential applications in high-performance materials due to their thermal stability and crystallinity (Liaw & Wang, 1996).

  • Polymer Properties and Fluorine Substitution : Studies have explored how fluorine substitution affects the properties of polymers synthesized from this compound, including solubility, thermal stability, and mechanical properties (Saegusa & Koizumi, 2005).

  • Chemical Warfare Agent Detection : This compound has been used to synthesize materials for the detection of chemical warfare agents, highlighting its potential in safety and defense applications (Bhadury et al., 2005).

  • Influence on Polymer Coloration : Research has examined the impact of fluorinated groups on the coloration of polymers, which is significant for the development of specialized materials (Yang et al., 2003).

Mechanism of Action

Target of Action

It is known to be used in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic aba triblock copolymers . These copolymers are used in various applications due to their unique properties, such as high thermal stability, excellent chemical resistance, and low surface energy .

Mode of Action

The compound acts as a monomer in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . It undergoes thermal step-growth cycloaddition polymerization, which is a type of chain-growth polymerization where the growth of polymer chains proceeds through the reaction between functional groups of monomers .

Biochemical Pathways

The compound plays a crucial role in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic aba triblock copolymers . These copolymers can self-assemble into various structures in aqueous solution, which could potentially influence various biochemical pathways .

Result of Action

The primary result of the action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is the formation of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . These copolymers can self-assemble into various structures in aqueous solution, such as ovals, well-defined cylinders, and spheres . This self-assembly property is crucial for their potential applications in nanotechnology and biotechnology .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the self-assembly of the resulting copolymers in aqueous solution is influenced by the initial water content and composition . Furthermore, the thermal step-growth cycloaddition polymerization process is influenced by temperature .

properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8F12O2/c20-13(21)15(24)32-11-5-1-9(2-6-11)17(18(26,27)28,19(29,30)31)10-3-7-12(8-4-10)33-16(25)14(22)23/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIVNNKUQCLJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(=C(F)F)F)(C(F)(F)F)C(F)(F)F)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134174-11-1
Record name Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134174-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90373513
Record name 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134174-11-1
Record name 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there interest in using polymers like 6F for fiber optics?

A: Glass-silica fibers, the current standard in fiber optics, are susceptible to fracture. [] This limitation has prompted research into polymeric materials as alternatives. 6F, a Perfluorocyclobutyl (PFCB) polymer, exhibits properties desirable for optical applications: a low refractive index, high thermal stability, and high chemical resistance. [] These characteristics make 6F and similar polymers potentially suitable for demanding optical applications like high-performance lasers and high-speed telecommunication systems. []

Q2: How does the molecular weight of 6F impact its properties for optical applications?

A: The study published by Semantic Scholar reveals that the molecular weight of 6F significantly influences its thermal and viscoelastic properties. [] This influence extends to blends of 6F with other PFCB polymers, impacting their rheological and thermal behavior. [] Understanding these molecular weight-dependent property changes is crucial for optimizing the processing and performance of 6F in optical applications.

Q3: Can 6F be blended with other materials to fine-tune its properties for specific optical applications?

A: Yes, the research demonstrates the feasibility of blending 6F with another PFCB polymer, 4,4’-Bis(4-trifluorovinyloxy) biphenyl (BPVE). [] The concentration of 6F in these blends (ranging from 20% to 80% in the study) significantly impacts the blend's rheological and thermal properties. [] This ability to fine-tune material properties through blending offers flexibility in tailoring 6F-based materials for specific optical applications.

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